1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine
CAS No.: 1858257-26-7
Cat. No.: VC4306236
Molecular Formula: C13H17N5O2
Molecular Weight: 275.312
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1858257-26-7 |
|---|---|
| Molecular Formula | C13H17N5O2 |
| Molecular Weight | 275.312 |
| IUPAC Name | 2-azido-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C13H17N5O2/c1-20-12-4-2-11(3-5-12)17-6-8-18(9-7-17)13(19)10-15-16-14/h2-5H,6-10H2,1H3 |
| Standard InChI Key | ODYSWRWAJHQPGQ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN=[N+]=[N-] |
Introduction
Structural and Chemical Characteristics
Piperazine derivatives are heterocyclic compounds featuring a six-membered ring with two nitrogen atoms at opposing positions. In 1-(azidoacetyl)-4-(4-methoxyphenyl)piperazine, the piperazine core is functionalized at the 1-position with an azidoacetyl group (-N₃CH₂CO-) and at the 4-position with a 4-methoxyphenyl moiety (-C₆H₄-OCH₃). The azido group’s presence introduces potential reactivity for click chemistry applications, while the methoxy substituent may influence electronic and steric properties .
Molecular Formula and Weight
Based on structural analogs , the molecular formula is inferred as C₁₃H₁₆N₄O₂, with a molecular weight of 276.30 g/mol. The azidoacetyl group contributes to a higher nitrogen content compared to simpler piperazine derivatives, which may enhance metabolic stability or ligand-receptor interactions in biological systems.
Spectroscopic Data
While experimental spectra for this compound are unavailable, similar piperazines exhibit characteristic signals in NMR and mass spectrometry. For example:
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¹H NMR: Aromatic protons from the 4-methoxyphenyl group typically resonate at δ 6.8–7.3 ppm, while piperazine methylenes appear as singlets or multiplets near δ 3.0–4.0 ppm .
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ESI-MS: Peaks corresponding to [M + H]⁺ or [M + Na]⁺ adducts are expected, as seen in analogs like 1-(4-methoxyphenyl)piperazine (m/z 192.26) .
Synthesis and Optimization
The synthesis of 1-(azidoacetyl)-4-(4-methoxyphenyl)piperazine likely follows a multi-step protocol derived from methods used for analogous compounds .
Key Synthetic Steps
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Preparation of 1-(4-Methoxyphenyl)Piperazine:
Starting from piperazine, nucleophilic substitution with 4-methoxybenzene sulfonyl chloride or bromide yields the 4-methoxyphenyl-substituted intermediate . For instance, reaction conditions may involve tetrahydrofuran (THF) as a solvent and triethylamine as a base, achieving yields of 58–63% . -
Azidoacetylation:
The azidoacetyl group is introduced via acyl chloride chemistry. Azidoacetyl chloride reacts with the secondary amine of 1-(4-methoxyphenyl)piperazine in dichloromethane (DCM) under inert conditions. Catalysis by 4-dimethylaminopyridine (DMAP) and triethylamine facilitates the formation of the amide bond .
Representative Reaction Scheme:
Purification and Characterization
Crude products are typically purified via silica gel chromatography using polar eluents (e.g., ethyl acetate/hexane mixtures) . Final characterization employs techniques such as:
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Melting Point: Expected range 120–150°C, based on analogs like 1-(4-methylbenzoyl)-4-phenylpiperazine-2,5-dione (mp 170–173°C) .
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HPLC: Purity >95% achievable with optimized gradients.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) and slightly soluble in water . The azido group may reduce aqueous solubility compared to non-azidated analogs.
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Stability: Azides are thermally sensitive; storage at -20°C under nitrogen is recommended to prevent degradation .
Comparative Physicochemical Data
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